

Application Note: Quantitative Analysis of Sertraline Hydrochloride Using UV-Vis Spectrophotometry

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Compound of Interest

Compound Name: Sertraline Hydrochloride

Cat. No.: B024174

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed application note and experimental protocols for the quantitative determination of **sertraline hydrochloride** (HCl) in bulk and pharmaceutical dosage forms using UV-Vis spectrophotometry. Sertraline HCl, a selective serotonin reuptake inhibitor (SSRI), is widely prescribed as an antidepressant.[1][2] UV-Vis spectrophotometry offers a simple, rapid, accurate, and cost-effective method for its quantification, making it suitable for routine quality control analysis.[3][4] The method is based on the principle that sertraline HCl exhibits strong absorbance in the ultraviolet region, and this absorbance is directly proportional to its concentration (Beer-Lambert Law). This note covers instrumentation, reagent preparation, standard and sample preparation, and a summary of method validation parameters based on established literature.

Principle

The quantitative determination of sertraline HCl is based on the Beer-Lambert Law. This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through the solution. The analysis involves measuring the absorbance of sertraline HCl at its wavelength of maximum absorbance (λ_{max}), which varies depending on the solvent used. A calibration curve is constructed by plotting the absorbance of standard solutions of known concentrations against their respective

concentrations. The concentration of sertraline HCl in a sample solution can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Instrumentation and Reagents

- Instrumentation:
 - Double Beam UV-Vis Spectrophotometer with 1 cm matched quartz cells.[\[5\]](#)[\[6\]](#)
 - Analytical Balance
 - Volumetric flasks and pipettes (Class A)
 - Ultrasonic bath
 - pH meter
- Reagents and Chemicals:
 - **Sertraline Hydrochloride** Reference Standard
 - Methanol (Analytical or HPLC Grade)[\[7\]](#)
 - Ethanol (Analytical Grade)[\[8\]](#)
 - 0.1 N Hydrochloric Acid (HCl)
 - Sodium Acetate (Analytical Grade)[\[3\]](#)
 - Glacial Acetic Acid (Analytical Grade)[\[3\]](#)
 - Purified/Deionized Water[\[4\]](#)

Experimental Protocols

Two primary protocols are presented, based on different solvents commonly used for the analysis of sertraline HCl.

Protocol 1: General Quantification using 50% v/v Aqueous Methanol

This method is suitable for the routine analysis of sertraline HCl in bulk powder and tablet formulations.

3.1. Determination of Wavelength of Maximum Absorbance (λ_{max})

- Prepare a solution of sertraline HCl at a concentration of approximately 10 $\mu\text{g/mL}$ in 50% v/v aqueous methanol.
- Scan the solution using the spectrophotometer over a wavelength range of 200-400 nm against a blank of 50% v/v aqueous methanol.[\[9\]](#)
- The wavelength at which maximum absorbance occurs is the λ_{max} . For sertraline HCl in this solvent, the λ_{max} is approximately 273 nm.[\[9\]](#)[\[10\]](#)

3.2. Preparation of Standard Solutions

- Standard Stock Solution (100 $\mu\text{g/mL}$): Accurately weigh 10 mg of sertraline HCl reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with 50% v/v aqueous methanol.
- Working Standard Solutions: From the stock solution, prepare a series of dilutions in 50% v/v aqueous methanol to obtain concentrations within the linear range of 2 to 20 $\mu\text{g/mL}$ (e.g., 2, 4, 8, 12, 16, 20 $\mu\text{g/mL}$).[\[10\]](#)

3.3. Preparation of Sample Solution (from Tablets)

- Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.[\[6\]](#)
- Accurately weigh a portion of the powder equivalent to 10 mg of sertraline HCl and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of 50% v/v aqueous methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

- Dilute to the mark with the same solvent and mix well.
- Filter the solution through a suitable filter (e.g., Whatman filter paper No. 40) to remove insoluble excipients.[\[5\]](#)
- Further dilute the filtrate with 50% v/v aqueous methanol to obtain a final theoretical concentration within the calibration range (e.g., 10 µg/mL).

3.4. Measurement and Calibration

- Set the spectrophotometer to the determined λ_{max} (273 nm).
- Use 50% v/v aqueous methanol as the blank to zero the instrument.
- Measure the absorbance of each working standard solution and the prepared sample solution.
- Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
- Perform a linear regression analysis to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (r^2). The r^2 value should be ≥ 0.995 .[\[10\]](#)

3.5. Calculation Calculate the concentration of sertraline HCl in the sample solution using the regression equation from the calibration curve. Adjust for the dilution factor to determine the amount of sertraline HCl in the original tablet powder.

Protocol 2: Dissolution Testing using 0.05 M Acetate Buffer (pH 4.5)

This method is specifically designed for in-vitro dissolution studies of sertraline HCl tablets.[\[3\]](#)

3.1. Preparation of Dissolution Medium Prepare 0.05 M Acetate Buffer (pH 4.5) and use it as the dissolution medium and the solvent for all subsequent dilutions.

3.2. Dissolution Test Procedure

- Apparatus: USP Type II (Paddle).

- Dissolution Medium: 900 mL of 0.05 M Acetate Buffer (pH 4.5).[3]
- Apparatus Speed: 75 rpm.[3]
- Temperature: 37.0 ± 0.5 °C.[3]
- Place one tablet in each dissolution vessel. At specified time intervals (e.g., 5, 10, 15, 30, 45 minutes), withdraw an aliquot of the medium and filter it promptly.
- Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

3.3. Measurement

- The λ_{max} for sertraline HCl in this medium is approximately 274 nm.[3]
- Measure the absorbance of the filtered samples at 274 nm, diluting with the dissolution medium if necessary to fall within the established linear range (e.g., 20-120 µg/mL).[3]
- Calculate the percentage of drug released at each time point using a previously constructed calibration curve in the same medium.

Data Presentation

Quantitative data from various studies are summarized below for easy comparison.

Table 1: Summary of UV-Vis Spectrophotometric Method Parameters for Sertraline HCl

Solvent/Medium	λ_{max} (nm)	Linearity Range ($\mu\text{g/mL}$)	Correlation Coefficient (r^2)	Reference
50% v/v Aqueous Methanol	273	2 - 20	> 0.997	[10]
0.05 M Acetate Buffer (pH 4.5)	274	20 - 120	Not Specified	[3]
Water	275	5 - 30	0.996	[4]
0.1 N HCl	271	Not Specified	0.995	[11]

| Ethanol | 266, 274, 282 | Not Specified | Not Specified |[8] |

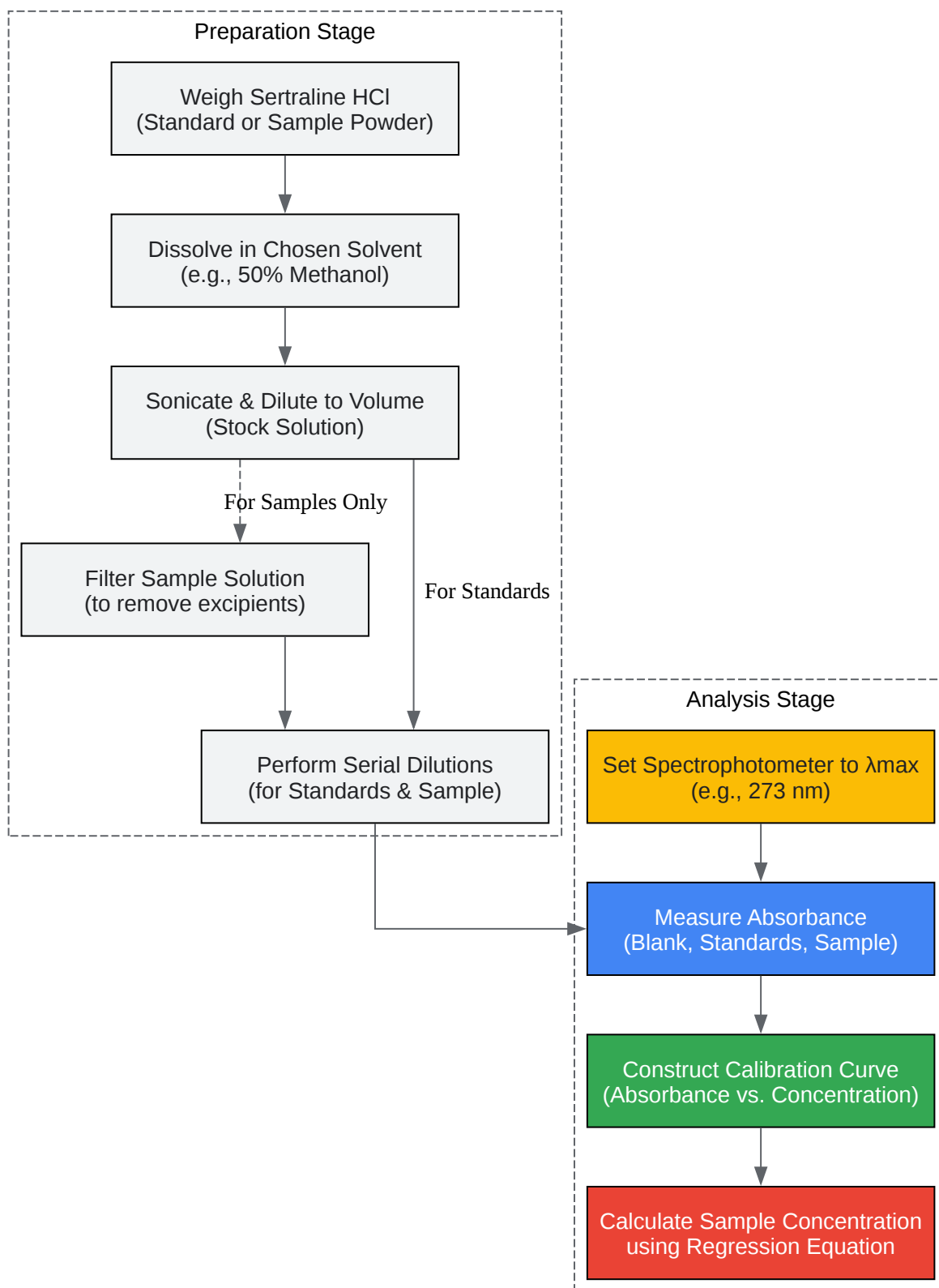
Table 2: Summary of Method Validation Parameters

Validation Parameter	Typical Value / Range	Reference
Accuracy (% Recovery)	98.3% - 101.8%	[4]
Precision (% RSD)	< 2% for intraday and interday	[10]
Limit of Detection (LOD)	0.606 $\mu\text{g/mL}$ (in Water)	[4]
Limit of Quantification (LOQ)	1.836 $\mu\text{g/mL}$ (in Water)	[4]

| Specificity | No interference observed from common tablet excipients. |[3] |

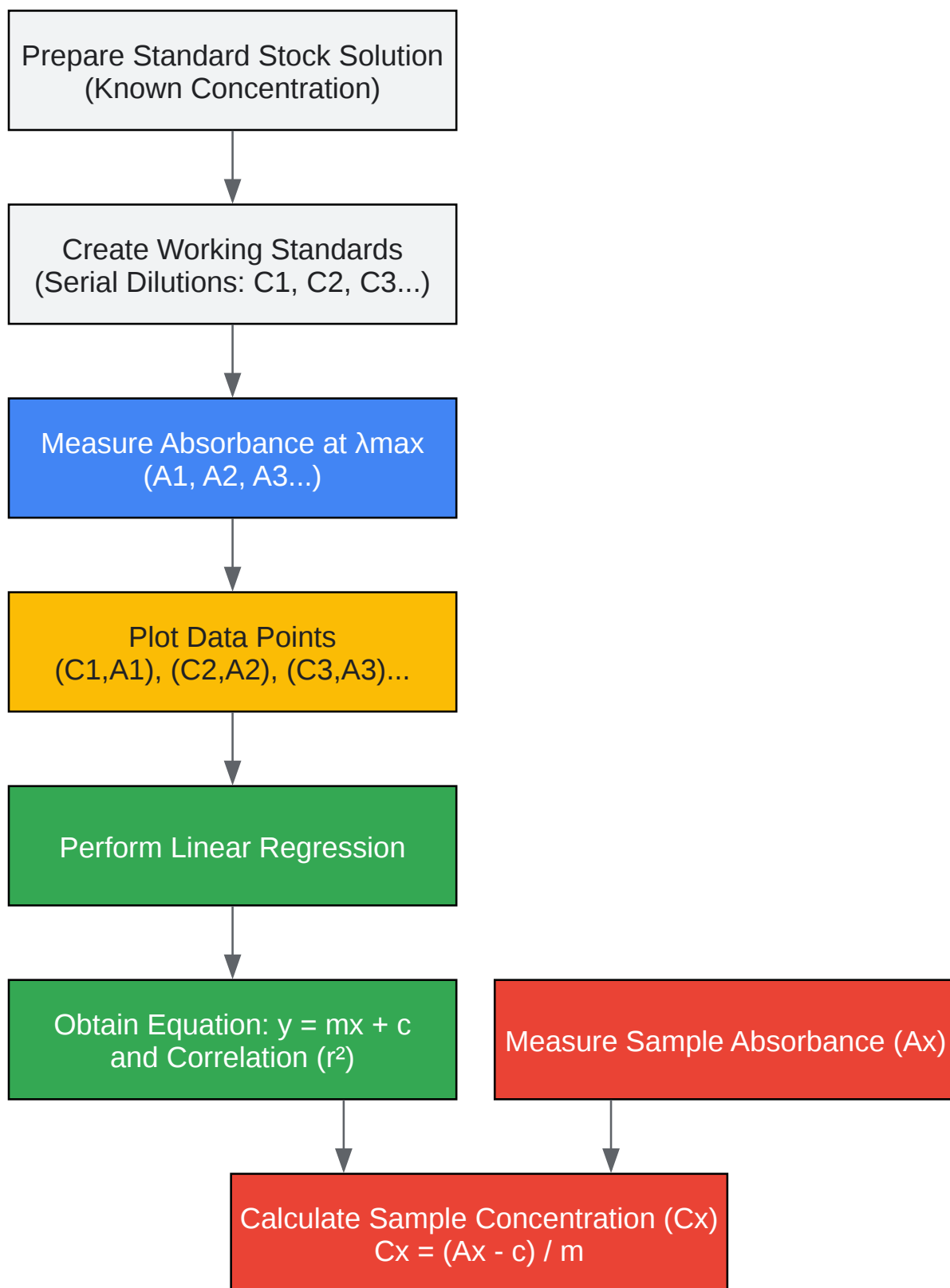
Visualizations

The following diagrams illustrate the experimental workflow and the logic behind creating a calibration curve for quantification.



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Caption: Experimental workflow for sertraline HCl analysis.



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Caption: Logical flow for creating and using a calibration curve.

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